molecular formula C5H5IN2 B027973 3-Amino-4-iodopyridine CAS No. 105752-11-2

3-Amino-4-iodopyridine

Cat. No. B027973
Key on ui cas rn: 105752-11-2
M. Wt: 220.01 g/mol
InChI Key: ZJRSKTXMSIVNAU-UHFFFAOYSA-N
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Patent
US08987307B2

Procedure details

The title compound was prepared in analogy to example 72, from 4-iodo-pyridin-3-ylamine (CAS RN 105752-11-2) and 3-fluoro-6-methoxy-phenylboronic acid (CAS RN 179897-94-0) after a reaction time of 18 hours at reflux. The compound was purified by column chromatography eluting with a gradient of n-hexane:EtOAc (40:60 to 20:80). Yellow solid (84%). MS (ESI): m/z=219.6 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[NH2:8].[F:9][C:10]1[CH:11]=[C:12](B(O)O)[C:13]([O:16][CH3:17])=[CH:14][CH:15]=1>>[F:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([C:2]2[CH:7]=[CH:6][N:5]=[CH:4][C:3]=2[NH2:8])[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=NC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=CC1)OC)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The compound was purified by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of n-hexane:EtOAc (40:60 to 20:80)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)C1=C(C=NC=C1)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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